molecular formula C33H39N5O5 B10853708 Tyr-Pro-Phe-Phe-NHCH3

Tyr-Pro-Phe-Phe-NHCH3

Cat. No.: B10853708
M. Wt: 585.7 g/mol
InChI Key: WEITVBLLGNOHNQ-DZUOILHNSA-N
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Description

Tyr-Pro-Phe-Phe-NHCH3, a C-terminal methylamide analog of the endogenous peptide endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), is a valuable compound for investigating the μ-opioid receptor system . This modification impacts the peptide's conformation and receptor interaction, making it a key tool for studying structure-activity relationships (SAR) . Research indicates that such C-terminal modifications can significantly alter binding affinity and selectivity for μ- versus δ-opioid receptors, providing insights into the "address" domain of opioid peptides . The compound has been utilized in studies characterizing in vitro and in vivo opioid activities, including antinociception and effects on colonic motility . As a research chemical, it is essential for probing the mechanisms of pain modulation and for the rational development of novel opioid-based therapeutics with potentially improved efficacy and reduced side-effect profiles . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic applications. Notice: Specific details regarding price, bulk availability, and shipping are not available in the current search results. Please contact the supplier for this information.

Properties

Molecular Formula

C33H39N5O5

Molecular Weight

585.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1

InChI Key

WEITVBLLGNOHNQ-DZUOILHNSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid, tyrosine, is attached to the resin.

    Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phe-Phe-NHCH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Reduced peptide bonds, modified amino acid side chains.

    Substitution: Nitrated phenylalanine residues.

Scientific Research Applications

Tyr-Pro-Phe-Phe-NHCH3 has a wide range of scientific research applications:

Mechanism of Action

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, describes a structurally dissimilar compound (CAS 918538-05-3, C₆H₃Cl₂N₃), a chlorinated heterocyclic molecule. Below is a comparative analysis highlighting key differences:

Property Tyr-Pro-Phe-Phe-NHCH3 (Hypothetical) CAS 918538-05-3 (From )
Molecular Weight ~650–700 g/mol (estimated) 188.01 g/mol
Functional Groups Amide bonds, aromatic side chains, methylamine Chlorine atoms, pyrolotriazine ring system
Biological Activity Potential opioid receptor interaction Not specified; warnings include skin/eye irritation (H315-H319-H335)
Synthetic Complexity High (peptide synthesis, protecting groups) Moderate (requires iodides and amines)

Key Observations:

Structural Divergence: this compound is a peptide, whereas CAS 918538-05-3 is a small heterocyclic compound.

Biological Relevance : Peptides like this compound are often studied for CNS applications, but CAS 918538-05-3’s hazard warnings (e.g., H335: respiratory irritation) limit its therapeutic utility .

Limitations of Available Evidence

The provided materials lack data on this compound or its peptide analogs. For example:

  • discusses metallurgical systems (Fe-Ag/Cu) under high pressure, which are unrelated to peptide chemistry .

Recommended Research Directions

To address this gap, future studies should:

Characterize this compound’s receptor binding using assays (e.g., μ-opioid receptor affinity).

Compare its stability and bioavailability to natural opioids (e.g., endomorphin-1, Tyr-Pro-Trp-Phe-NH₂).

Explore structural analogs with substitutions at the Pro or Phe positions to optimize activity.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
  • Process Controls : Implement in-process checks (e.g., HPLC purity ≥95% at each coupling step) and use calibrated balances (±0.1 mg accuracy) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify critical quality attributes .
  • Statistical Process Control (SPC) : Use control charts to monitor yield trends and assignable causes (e.g., Pareto analysis) .

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